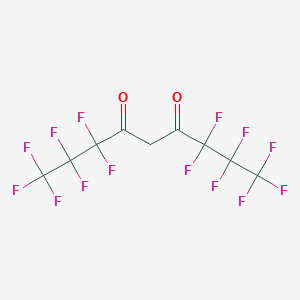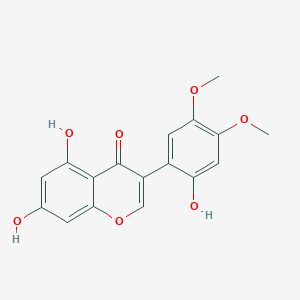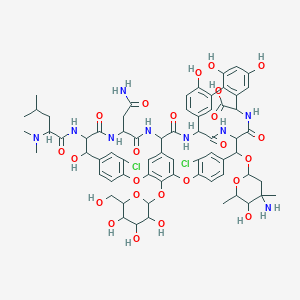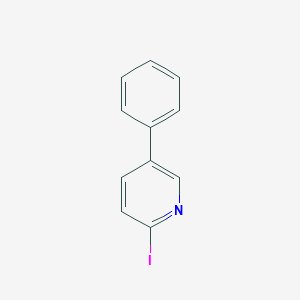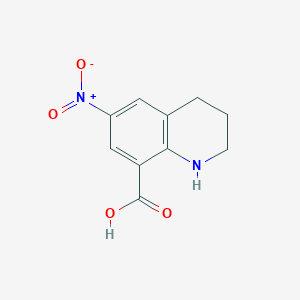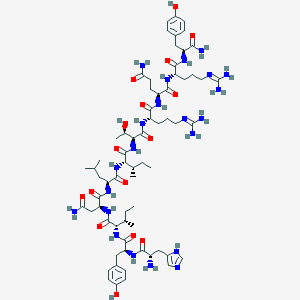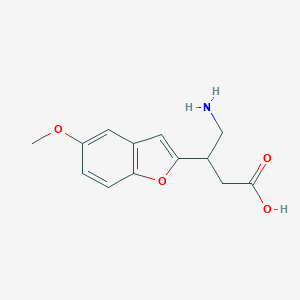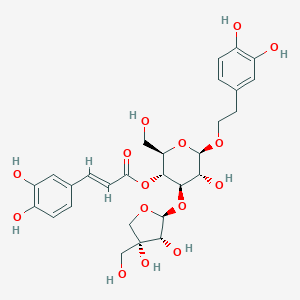
Calceolarioside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nuomioside is a phenylethanoid glycoside isolated from the leaves of the Chinese herb Nuo-Mi-Xang-Cao (Strobilanthus species). It is composed of 3,4-dihydroxyphenethylalcohol-(3’-O-β-D-apiosyl-4’-O-caffeoyl)-β-D-glucopyranoside.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nuomioside can be synthesized through a series of chemical reactions involving the glycosylation of phenylethanoid alcohols. The process typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The glycosylation reaction is often carried out using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate .
Industrial Production Methods
Industrial production of nuomioside involves the extraction of the compound from the leaves of Nuo-Mi-Xang-Cao using solvents like ethanol or methanol. The extract is then subjected to column chromatography for purification. Advanced techniques such as preparative high-performance liquid chromatography (HPLC) are used to obtain high-purity nuomioside .
Chemical Reactions Analysis
Types of Reactions
Nuomioside undergoes various chemical reactions, including:
Oxidation: Nuomioside can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nuomioside into its corresponding alcohols.
Substitution: Nuomioside can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of nuomioside, as well as substituted phenylethanoid glycosides .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating conditions such as inflammation and oxidative stress-related diseases.
Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
Nuomioside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Nuomioside scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Molecular Targets: Nuomioside targets reactive oxygen species (ROS) and inflammatory mediators, modulating signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Caleolarioside B
- Isonuomioside A
- Acteoside
- Isoacteoside
Uniqueness
Nuomioside is unique due to its specific glycosylation pattern and the presence of both caffeoyl and apiosyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
117477-59-5 |
|---|---|
Molecular Formula |
C28H34O15 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H34O15/c29-11-20-23(42-21(35)6-3-14-1-4-16(31)18(33)9-14)24(43-27-25(37)28(38,12-30)13-40-27)22(36)26(41-20)39-8-7-15-2-5-17(32)19(34)10-15/h1-6,9-10,20,22-27,29-34,36-38H,7-8,11-13H2/b6-3+/t20-,22-,23-,24-,25+,26-,27+,28-/m1/s1 |
InChI Key |
MOOYCEWTRITIQB-UIKPAZBQSA-N |
SMILES |
C1C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


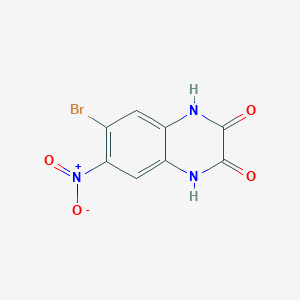
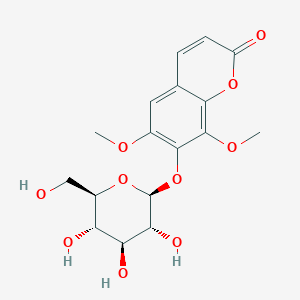
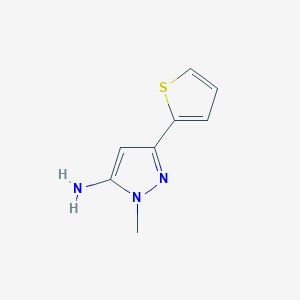
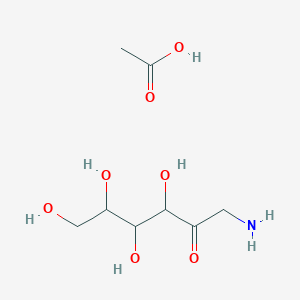
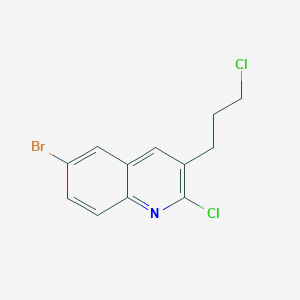
![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)
